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Compound of Interest

Compound Name: 6-Fluoro-1,3-benzoxazol-2-amine

Cat. No.: B598465

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-
Fluoro-1,3-benzoxazol-2-amine, a crucial heterocyclic compound in medicinal chemistry. Due
to the limited availability of direct experimental spectra in public databases, this document
presents predicted data based on established spectroscopic principles and data from
analogous structures. It also includes detailed experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling
researchers to characterize this compound effectively.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 6-Fluoro-1,3-benzoxazol-2-
amine. These predictions are derived from the analysis of the parent compound, 2-
aminobenzoxazole, and the known substituent effects of a fluorine atom on the benzene ring.

'H NMR (Proton NMR) Spectroscopy

e Solvent: DMSO-ds

e Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.7 dd 1H H-4
~72-74 m 1H H-5
~7.0-7.2 dd 1H H-7
~ 7.9 (broad s) S 2H -NH:z

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing
nature of the fluorine atom and the electron-donating amino group. The exact coupling
constants (J values) would provide further structural confirmation.

13C NMR (Carbon NMR) Spectroscopy

e Solvent: DMSO-ds

e Frequency: 100 MHz

Chemical Shift (6, ppm) Assighment
~ 160 - 165 (d) C-6 (C-F)

~ 155 - 160 C-2

~ 145 - 150 C-7a

~ 140 - 145 C-3a

~110 - 115 (d) C-5 or C-7
~105 - 110 (d) C-5o0r C-7

~ 95 - 100 (d) C-4

Note: Carbon signals for the fluorine-bearing carbon (C-6) and adjacent carbons will appear as
doublets due to C-F coupling.

IR (Infrared) Spectroscopy
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o Sample Preparation: KBr pellet

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric &

3400 - 3200 Strong, Broad symmetric)

~ 1640 Medium C=N stretch

~ 1600 Medium N-H bend (scissoring)

~ 1500, 1450 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-F stretch

~ 1200 Strong Asymmetric C-O-C stretch

~ 1050 Medium Symmetric C-O-C stretch
MS (Mass Spectrometry)
« lonization Method: Electrospray lonization (ESI)

m/z Interpretation

~153.04 [M+H]* (protonated molecule)

~125.03 [M+H - COJ*

~98.02 Further fragmentation

Note: The exact mass is a critical parameter for confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 6-Fluoro-1,3-
benzoxazol-2-amine.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

e Weigh approximately 5-10 mg of the purified solid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30’).

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (depending on sample concentration).

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: 0 to 200 ppm

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (~1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
» Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment should be collected
prior to sample analysis.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
electrospray ionization (ESI) source.

Sample Preparation:

o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at
a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Positive lon Mode):
 lonization Mode: Electrospray lonization (ESI+)
e Capillary Voltage: 3.5 - 4.5 kV

e Nebulizer Gas (N2): ~1-2 Bar
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e Drying Gas (N2): 8-10 L/min
e Drying Gas Temperature: 180-220 °C

e Mass Range: m/z 50 - 500

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a
novel chemical compound like 6-Fluoro-1,3-benzoxazol-2-amine.
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General workflow for spectral characterization.

This guide provides a foundational framework for researchers working with 6-Fluoro-1,3-
benzoxazol-2-amine. The predicted data and detailed protocols will aid in the successful
characterization and future development of this important chemical entity.
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 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 6-Fluoro-1,3-
benzoxazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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